molecular formula C16H12N2O2 B4268653 methyl 2-(2-pyridinyl)-4-quinolinecarboxylate

methyl 2-(2-pyridinyl)-4-quinolinecarboxylate

Cat. No. B4268653
M. Wt: 264.28 g/mol
InChI Key: AOEHEEXIDPQKCG-UHFFFAOYSA-N
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Description

Methyl 2-(2-pyridinyl)-4-quinolinecarboxylate, also known as MQC, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MQC is a derivative of quinoline, a heterocyclic compound that is widely used in the synthesis of various drugs and pharmaceuticals. In

Scientific Research Applications

Methyl 2-(2-pyridinyl)-4-quinolinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, methyl 2-(2-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. In materials science, methyl 2-(2-pyridinyl)-4-quinolinecarboxylate has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In analytical chemistry, methyl 2-(2-pyridinyl)-4-quinolinecarboxylate has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.

Mechanism of Action

The exact mechanism of action of methyl 2-(2-pyridinyl)-4-quinolinecarboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. methyl 2-(2-pyridinyl)-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. methyl 2-(2-pyridinyl)-4-quinolinecarboxylate has also been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
methyl 2-(2-pyridinyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial effects. In vitro studies have shown that methyl 2-(2-pyridinyl)-4-quinolinecarboxylate can inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and leukemia. methyl 2-(2-pyridinyl)-4-quinolinecarboxylate has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and monocytes. In addition, methyl 2-(2-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-(2-pyridinyl)-4-quinolinecarboxylate in lab experiments is its relatively low cost and easy availability. methyl 2-(2-pyridinyl)-4-quinolinecarboxylate can be synthesized using relatively simple and inexpensive starting materials, and the overall yield of the synthesis process is relatively high. However, one of the main limitations of using methyl 2-(2-pyridinyl)-4-quinolinecarboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the exact mechanism of action of methyl 2-(2-pyridinyl)-4-quinolinecarboxylate is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on methyl 2-(2-pyridinyl)-4-quinolinecarboxylate. One area of interest is the development of novel anti-tumor agents based on the structure of methyl 2-(2-pyridinyl)-4-quinolinecarboxylate. Another area of interest is the synthesis of novel organic materials with unique optical and electronic properties based on the structure of methyl 2-(2-pyridinyl)-4-quinolinecarboxylate. In addition, there is potential for the development of new analytical methods based on the fluorescence properties of methyl 2-(2-pyridinyl)-4-quinolinecarboxylate. Overall, the potential applications of methyl 2-(2-pyridinyl)-4-quinolinecarboxylate in various fields make it an interesting and promising area of research.

properties

IUPAC Name

methyl 2-pyridin-2-ylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-20-16(19)12-10-15(14-8-4-5-9-17-14)18-13-7-3-2-6-11(12)13/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEHEEXIDPQKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(pyridin-2-yl)quinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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